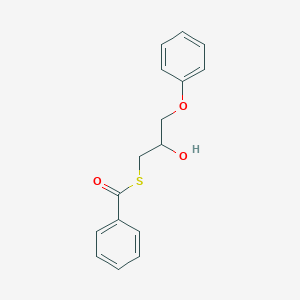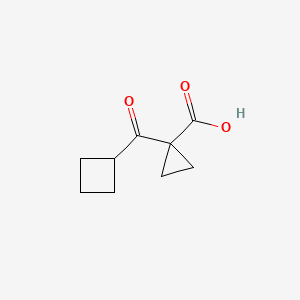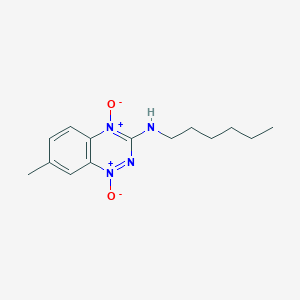
Methyl 4-(5-chloro-4-oxopentyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-chloro-4-oxopentyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a methyl ester, with a 5-chloro-4-oxopentyl substituent on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-chloro-4-oxopentyl)benzoate typically involves the esterification of 4-(5-chloro-4-oxopentyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
Methyl 4-(5-chloro-4-oxopentyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 5-chloro-4-oxopentyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-(5-chloro-4-oxopentyl)benzoic acid.
Reduction: 4-(5-chloro-4-hydroxypentyl)benzoate.
Substitution: Products depend on the nucleophile used, such as 4-(5-azido-4-oxopentyl)benzoate or 4-(5-cyano-4-oxopentyl)benzoate.
科学的研究の応用
Methyl 4-(5-chloro-4-oxopentyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of Methyl 4-(5-chloro-4-oxopentyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and the context of its use.
類似化合物との比較
Similar Compounds
- Methyl 4-chlorobenzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-iodobenzoate
Uniqueness
Methyl 4-(5-chloro-4-oxopentyl)benzoate is unique due to the presence of the 5-chloro-4-oxopentyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
834857-24-8 |
|---|---|
分子式 |
C13H15ClO3 |
分子量 |
254.71 g/mol |
IUPAC名 |
methyl 4-(5-chloro-4-oxopentyl)benzoate |
InChI |
InChI=1S/C13H15ClO3/c1-17-13(16)11-7-5-10(6-8-11)3-2-4-12(15)9-14/h5-8H,2-4,9H2,1H3 |
InChIキー |
IMCBVUXBTCDWNJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CCCC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)


![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)










